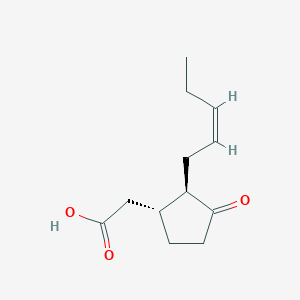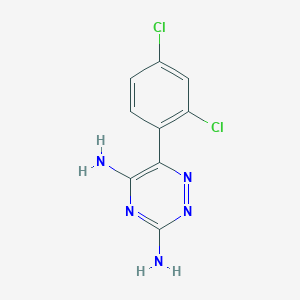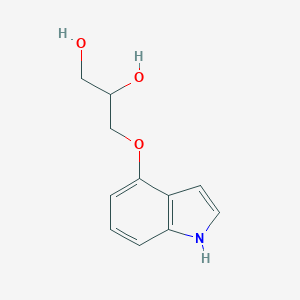
Bis(2-ethylhexyl) tetrabromophthalate
Descripción general
Descripción
Bis(2-ethylhexyl) tetrabromophthalate, also known as TBPH, is a brominated phthalate derivative with the formula C24H34Br4O4. It is commonly used as a brominated flame retardant . It is the diester of tetrabromophthalic acid and (racemic) 2-ethylhexanol . It has three distinct stereoisomers, consisting of an (R, R) form, an (S, S) form (diastereomers), and a meso (R, S) form .
Molecular Structure Analysis
TBPH has two stereocenters, located at the carbon atoms carrying the ethyl groups. As a result, it has three distinct stereoisomers . The diastereoisomers have the same molecular formula and sequence of bonded elements and differ only in the 3D representation of the structure .Chemical Reactions Analysis
Bis(2-ethylhexyl) tetrabromophthalate is stable under normal conditions of use. Contact with strong alkalis may cause hydrolysis and the release of bromine. Heating to decomposition may release carbon monoxide, carbon dioxide, halogenated compounds, and other potentially toxic fumes or gases .Physical And Chemical Properties Analysis
TBPH is a clear to yellow liquid at ambient temperatures . It has a density of 1.541 g/mL at 20°C, a melting point of -27°C, and a boiling point of 584.79°C . Its solubility in water is 6.2 x 10-2 ng/L, and it has a log P of 10.2 (P OW) .Aplicaciones Científicas De Investigación
Reproductive Toxicology
TBPH has been studied for its potential effects on male reproductive health. Integrated studies involving in silico , in vitro , ex vivo , and in vivo approaches have been conducted to assess its toxicity. Molecular docking simulations and yeast two-hybrid assays are among the methods used to understand the interaction between TBPH and the androgen receptor, which is crucial for male reproductive health .
Environmental Bioaccumulation
Research has been conducted on the bioaccumulation of TBPH in aquatic species. For instance, the oligochaete Lumbriculus variegatus has been used to study the accumulation of TBPH from sediments. This research is vital for understanding the environmental persistence and potential ecological risks of TBPH, as it demonstrates its hydrophobic behavior and impact on bioavailability .
Endocrine Disruption
TBPH is a subject of concern regarding endocrine disruption, particularly in aquatic organisms. Studies have shown that TBPH can accumulate more readily in the liver than in other organs such as gonads, brain, and muscle in zebrafish, highlighting the risk of internal exposure and potential liver dysfunction. Long-term exposure to TBPH has been linked to increased visceral fat accumulation, indicating potential liver abnormalities .
Flame Retardant Applications
TBPH is widely used as a flame retardant in consumer products, including polyurethane foam in furniture. Its registered uses span industrial sites for the production of rubber articles, plastics, and adhesives, as well as by professional workers in applications such as reactive adhesives and sealants .
Obesity and Metabolic Disorders
The compound has been investigated for its role as an obesogen—a chemical that may contribute to obesity. TBPH has been found to disrupt lipid metabolism in zebrafish, leading to obesity. This research is crucial for understanding the environmental factors contributing to metabolic disorders .
Molecular Interaction Studies
In silico studies, such as molecular docking, are utilized to predict the interactions between TBPH and target proteins. These studies help in understanding the molecular basis of TBPH’s effects on biological systems and can guide the development of safer chemicals .
Histological Analysis
Histological studies are essential for observing the cellular-level effects of TBPH. Techniques like electron microscope scanning and sex hormone measurement are used to assess the impact of TBPH on tissue structure and function .
Gene Expression Analysis
TBPH’s impact on gene expression is another area of research. Quantitative real-time PCR (qRT-PCR) is used to measure the changes in gene expression related to sperm viability and growth parameters, providing insights into the genetic response to TBPH exposure .
Mecanismo De Acción
Target of Action
TBPH is a brominated phthalate derivative commonly used as a brominated flame retardant . The primary target of TBPH is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis .
Mode of Action
Molecular docking studies have revealed that TBPH and its metabolite, mono-(2-ethyhexyl) tetrabromophthalate (TBMEHP), bind to zebrafish PPARγ with binding energies similar to rosiglitazone, a PPARγ agonist . This suggests that TBPH and TBMEHP may act as agonists of PPARγ, potentially influencing lipid metabolism and energy homeostasis .
Biochemical Pathways
The overall results suggest that both TBPH and TBMEHP affect the methylation of the PPARγ promoter . This subsequently influences larvae lipid metabolism via the PPARγ signaling pathway and disrupts energy homeostasis .
Pharmacokinetics
It is known that tbph is extremely hydrophobic . This property impacts its bioavailability, as it limits the compound’s solubility in water and its ability to be absorbed into the body . Furthermore, TBPH is poorly metabolized with slow depuration .
Result of Action
The binding of TBPH to PPARγ can influence lipid metabolism and energy homeostasis . This can lead to disruptions in these processes, potentially contributing to conditions such as obesity . Moreover, TBPH has been shown to increase the permeability of the blood-brain barrier, although it has poor penetrability .
Action Environment
TBPH is a ubiquitous environmental contaminant . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its hydrophobic nature can affect its distribution in the environment and its bioavailability . Furthermore, its use in consumer items, including polyurethane foam used in furniture, can lead to widespread environmental exposure .
Direcciones Futuras
There is an urgent need for precise risk assessment based on a comprehensive understanding of internal exposure and the corresponding toxic effects on specific tissues due to the ubiquity of TBPH in various environmental and biotic media . Furthermore, ECHA proposes not to include bis(2-ethylhexyl) tetrabromophthalate in Annex XIV .
Propiedades
IUPAC Name |
bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDINPOVKWVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027887 | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(2-ethylhexyl) tetrabromophthalate | |
Color/Form |
Liquid | |
CAS RN |
26040-51-7 | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main routes of human exposure to BEH-TEBP?
A1: Humans are primarily exposed to BEH-TEBP through dust ingestion and inhalation of contaminated air. [, , , , ] This is because BEH-TEBP is an additive flame retardant, meaning it is not chemically bound to the products it is used in and can leach into the environment. [, ] Studies have shown elevated levels of BEH-TEBP in indoor dust, particularly on elevated surfaces, suggesting that current exposure estimations based on floor dust alone may underestimate actual exposure. []
Q2: Are there any concerns regarding BEH-TEBP exposure in children?
A2: Yes, children are considered a particularly vulnerable population for BEH-TEBP exposure. Studies have detected elevated levels of BEH-TEBP in childcare articles such as car seats, mattresses, and toys. [] The presence of high levels of BEH-TEBP in these items raises concerns about potential exposure during critical developmental stages.
Q3: What are the known toxicological effects of BEH-TEBP?
A3: Research on BEH-TEBP toxicity is ongoing, but studies have linked it to several adverse health outcomes. In zebrafish, BEH-TEBP exposure has been associated with:
- Endocrine disruption: BEH-TEBP shows antagonistic activity on the androgen receptor signaling pathway, potentially interfering with hormone balance. []
- Reproductive toxicity: Exposure can lead to reduced mating behavior in male zebrafish, abnormal offspring development, reduced sperm motility, and impaired germ cells. []
- Metabolic disruption: BEH-TEBP has been linked to increased visceral fat accumulation and potential non-alcoholic fatty liver disease in zebrafish, with gender-specific responses observed. []
- Thyroid disruption: Research suggests that BEH-TEBP might disrupt thyroid hormone homeostasis. []
Q4: How persistent is BEH-TEBP in the environment?
A6: BEH-TEBP has shown persistence in both laboratory and field studies. [, ] In outdoor aquatic mesocosms, BEH-TEBP persisted in both particulate and sediment compartments, with median dissipation times exceeding 100 days in the sediment. [] These findings raise concerns about its long-term presence and potential for biomagnification in the environment.
Q5: How does BEH-TEBP behave in the environment?
A7: Being hydrophobic, BEH-TEBP tends to partition to particulate matter and sediment in aquatic environments. [] Studies have also detected BEH-TEBP in air samples, indicating its potential for long-range atmospheric transport. [, ]
Q6: What are the main sources of BEH-TEBP in the environment?
A8: The primary source of BEH-TEBP in the environment is its use as a flame retardant in consumer products. [, ] Improper disposal of these products, especially in landfills, can lead to the release of BEH-TEBP into the surrounding environment. []
Q7: Have any degradation products of BEH-TEBP been identified in the environment?
A9: Yes, research has identified the presence of hydroxylated bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) isomers in both technical products containing BEH-TEBP and environmental samples like house dust. [] The presence of these hydroxylated metabolites, which often exhibit greater toxicity than their non-hydroxylated counterparts, raises further concerns about the potential environmental and health impacts of BEH-TEBP. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


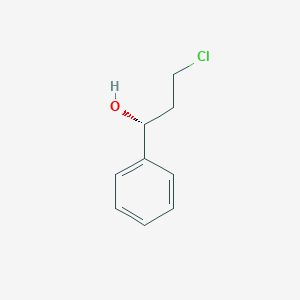
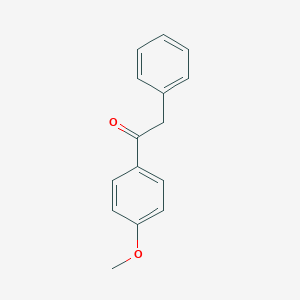
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
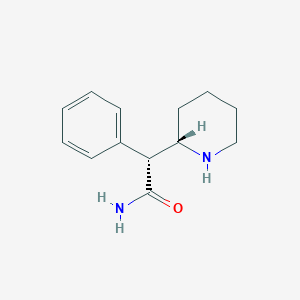
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
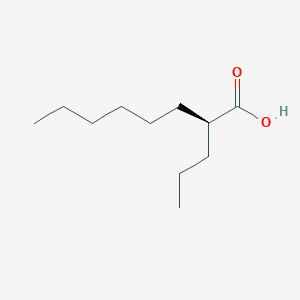
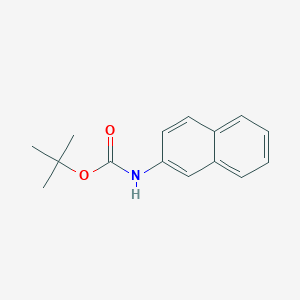
![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
